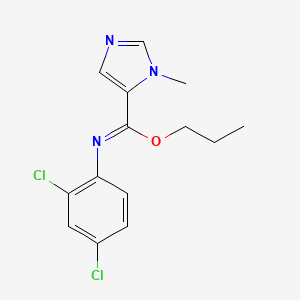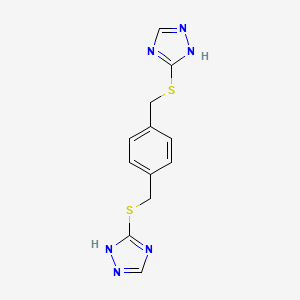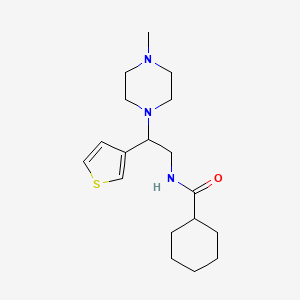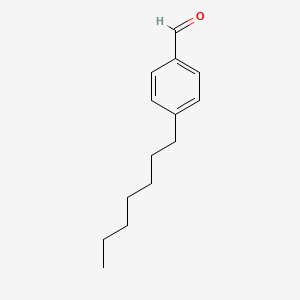
(2S)-2-Amino-2-cyclopentylethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-2-cyclopentylethan-1-ol, also known as ACE, is a chiral amino alcohol that has been used in various scientific research studies. It is a cyclopentane derivative that contains a primary amino group and a hydroxyl group. ACE is an important intermediate that is used in the synthesis of various compounds and has been studied for its potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol is not fully understood. However, it has been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a chiral ligand for various enzymes and receptors in the body. It has also been suggested that (2S)-2-Amino-2-cyclopentylethan-1-ol may act as a neurotransmitter or modulator in the central nervous system.
Biochemical and Physiological Effects:
(2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and may protect against oxidative stress. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been shown to have neuroprotective effects and may protect against neuronal damage. Additionally, (2S)-2-Amino-2-cyclopentylethan-1-ol has been shown to have anti-inflammatory effects and may reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2S)-2-Amino-2-cyclopentylethan-1-ol in lab experiments is its high enantioselectivity. This makes it a useful tool in asymmetric synthesis and in the synthesis of chiral drugs. However, one limitation of using (2S)-2-Amino-2-cyclopentylethan-1-ol is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are many potential future directions for the study of (2S)-2-Amino-2-cyclopentylethan-1-ol. One possible direction is the development of (2S)-2-Amino-2-cyclopentylethan-1-ol-based drugs for the treatment of neurological disorders. Another direction is the study of (2S)-2-Amino-2-cyclopentylethan-1-ol as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of (2S)-2-Amino-2-cyclopentylethan-1-ol and its potential therapeutic effects.
Métodos De Síntesis
The synthesis of (2S)-2-Amino-2-cyclopentylethan-1-ol can be achieved through various methods. One of the most common methods is the reduction of 2-cyclopentenone with sodium borohydride in the presence of a chiral catalyst. Another method involves the reaction of 2-cyclopentenone with hydroxylamine-O-sulfonic acid followed by reduction with sodium borohydride. These methods result in the formation of (2S)-2-Amino-2-cyclopentylethan-1-ol with high enantioselectivity.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-2-cyclopentylethan-1-ol has been used in various scientific research studies due to its unique properties. It has been studied for its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. (2S)-2-Amino-2-cyclopentylethan-1-ol has also been studied for its potential use in the synthesis of chiral drugs and as a chiral auxiliary in asymmetric synthesis.
Propiedades
IUPAC Name |
(2S)-2-amino-2-cyclopentylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-7(5-9)6-3-1-2-4-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQSKJYQZWAJFK-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@H](CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Amino-2-cyclopentylethan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenoxy)ethan-1-one](/img/structure/B2925045.png)


![1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2925048.png)
![3-[4-(4-Methoxyphenyl)piperazino]-1-(2-naphthyl)-1-propanone](/img/structure/B2925050.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2925052.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2925053.png)


![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2,5-dimethylbenzamide](/img/structure/B2925059.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2925061.png)

![3-[(1-amino-2,3-dihydro-1H-inden-2-yl)oxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2925066.png)
